![molecular formula C27H29ClO3 B10771966 (2E)-3-{3-chloro-4-[3-(3,5-dimethyladamantan-1-yl)-4-hydroxyphenyl]phenyl}prop-2-enoic acid](/img/structure/B10771966.png)
(2E)-3-{3-chloro-4-[3-(3,5-dimethyladamantan-1-yl)-4-hydroxyphenyl]phenyl}prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of compound 10 involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Formation of the intermediate: The initial step involves the preparation of 3-(3,5-dimethyl-1-adamantyl)-4-hydroxybenzaldehyde.
Condensation reaction: This intermediate undergoes a condensation reaction with 3-chloro-4-formylphenylacetic acid to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain compound 10 in high purity.
Analyse Chemischer Reaktionen
Compound 10 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the chloro group, to form different derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a reference compound in the study of SHP inhibitors.
Biology: It has shown potential in modulating biological pathways involving SHP, making it a valuable tool in biological research.
Wirkmechanismus
Compound 10 exerts its effects by inhibiting the activity of SHP and CDK4. The inhibition of SHP leads to the modulation of various metabolic and signaling pathways, which can result in therapeutic effects. Additionally, the inhibition of CDK4 disrupts the cell cycle, leading to the suppression of cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Compound 10 is unique due to its dual inhibitory effects on SHP and CDK4. Similar compounds include:
3-Cl-AHPC analogue 10: Another potent SHP inhibitor with similar chemical structure.
SHP2 inhibitors: Compounds that specifically inhibit SHP2, another member of the SHP family.
CDK4 inhibitors: Compounds like palbociclib and ribociclib that specifically target CDK4.
These similar compounds highlight the uniqueness of compound 10 in its dual inhibitory action, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C27H29ClO3 |
---|---|
Molekulargewicht |
437.0 g/mol |
IUPAC-Name |
(E)-3-[3-chloro-4-[3-(3,5-dimethyl-1-adamantyl)-4-hydroxyphenyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C27H29ClO3/c1-25-11-18-12-26(2,14-25)16-27(13-18,15-25)21-10-19(5-7-23(21)29)20-6-3-17(9-22(20)28)4-8-24(30)31/h3-10,18,29H,11-16H2,1-2H3,(H,30,31)/b8-4+ |
InChI-Schlüssel |
DIXYWCRPNNUEHU-XBXARRHUSA-N |
Isomerische SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C4=C(C=CC(=C4)C5=C(C=C(C=C5)/C=C/C(=O)O)Cl)O)C |
Kanonische SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C4=C(C=CC(=C4)C5=C(C=C(C=C5)C=CC(=O)O)Cl)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.